molecular formula C15H22N2O4 B14547589 N-(3-Amino-2-hydroxy-3-phenylpropanoyl)-L-leucine CAS No. 62023-20-5

N-(3-Amino-2-hydroxy-3-phenylpropanoyl)-L-leucine

Cat. No.: B14547589
CAS No.: 62023-20-5
M. Wt: 294.35 g/mol
InChI Key: OCOIZFMAOIZHMZ-HIFPTAJRSA-N
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Description

N-(3-Amino-2-hydroxy-3-phenylpropanoyl)-L-leucine is a compound of interest in various scientific fields due to its unique chemical structure and potential applications. This compound features an amino group, a hydroxyl group, and a phenyl group attached to a propanoyl backbone, with an L-leucine moiety. Its distinct structure allows it to participate in a variety of chemical reactions and makes it a valuable subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Amino-2-hydroxy-3-phenylpropanoyl)-L-leucine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as L-leucine and 3-amino-2-hydroxy-3-phenylpropanoic acid.

    Coupling Reaction: The key step involves coupling the amino acid with the propanoic acid derivative using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) under mild conditions.

    Purification: The product is then purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(3-Amino-2-hydroxy-3-phenylpropanoyl)-L-leucine can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The carbonyl group can be reduced back to a hydroxyl group using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The amino group can participate in substitution reactions with electrophiles, forming new amide or ester bonds.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral conditions.

    Reduction: NaBH4 in methanol or LiAlH4 in ether.

    Substitution: Acyl chlorides or anhydrides in the presence of a base like triethylamine (TEA).

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde derivative.

    Reduction: Formation of an alcohol derivative.

    Substitution: Formation of amides or esters.

Scientific Research Applications

N-(3-Amino-2-hydroxy-3-phenylpropanoyl)-L-leucine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: Studied for its potential role in enzyme inhibition and as a ligand for protein binding studies.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism by which N-(3-Amino-2-hydroxy-3-phenylpropanoyl)-L-leucine exerts its effects involves its interaction with specific molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and electrostatic interactions with enzymes and receptors, modulating their activity. The phenyl group provides hydrophobic interactions, enhancing binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-Amino-2-hydroxy-3-phenylpropanoyl)-L-valine
  • N-(3-Amino-2-hydroxy-3-phenylpropanoyl)-L-isoleucine
  • N-(3-Amino-2-hydroxy-3-phenylpropanoyl)-L-methionine

Uniqueness

N-(3-Amino-2-hydroxy-3-phenylpropanoyl)-L-leucine is unique due to its specific combination of functional groups and the presence of the L-leucine moiety. This combination provides a distinct set of chemical properties and biological activities, making it a valuable compound for research and development.

Properties

CAS No.

62023-20-5

Molecular Formula

C15H22N2O4

Molecular Weight

294.35 g/mol

IUPAC Name

(2S)-2-[(3-amino-2-hydroxy-3-phenylpropanoyl)amino]-4-methylpentanoic acid

InChI

InChI=1S/C15H22N2O4/c1-9(2)8-11(15(20)21)17-14(19)13(18)12(16)10-6-4-3-5-7-10/h3-7,9,11-13,18H,8,16H2,1-2H3,(H,17,19)(H,20,21)/t11-,12?,13?/m0/s1

InChI Key

OCOIZFMAOIZHMZ-HIFPTAJRSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)O)NC(=O)C(C(C1=CC=CC=C1)N)O

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)C(C(C1=CC=CC=C1)N)O

Origin of Product

United States

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